molecular formula C18H31LiN7O14P3 B1139689 N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt CAS No. 102185-24-0

N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt

Cat. No.: B1139689
CAS No.: 102185-24-0
M. Wt: 669.34
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Description

N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt is a derivative of adenosine triphosphate (ATP) that has been modified to include a 6-aminohexyl group. This modification enhances its utility in various biochemical and industrial applications, particularly in the preparation of immobilized ATP for affinity purifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield adenosine derivatives and hexylamine.

Scientific Research Applications

N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt has a wide range of applications in scientific research:

    Biochemistry: Used in the study of enzyme kinetics and ATP-binding proteins.

    Molecular Biology: Employed in the preparation of immobilized ATP for affinity chromatography, aiding in the purification of ATP-dependent enzymes.

    Medicine: Investigated for its potential role in drug delivery systems and as a probe in diagnostic assays.

    Industry: Utilized in the development of biosensors and bioanalytical devices.

Mechanism of Action

The mechanism by which N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt exerts its effects is primarily through its interaction with ATP-binding proteins and enzymes. The 6-aminohexyl modification allows for specific binding and immobilization, facilitating the study and manipulation of ATP-dependent processes. The molecular targets include various kinases, ATPases, and other ATP-binding proteins, which are crucial in cellular energy transfer and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N6-(6-Aminohexyl)adenosine 2’,5’-diphosphate lithium salt
  • N6-(6-Aminohexyl)adenosine monophosphate

Uniqueness

N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt is unique due to its triphosphate group, which makes it more similar to natural ATP and thus more effective in mimicking ATP’s biological roles. The 6-aminohexyl modification provides additional functionalization, enhancing its utility in immobilization and affinity purification applications .

Properties

IUPAC Name

lithium;[[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N7O14P3.Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);/q;+1/p-1/t11-,14-,15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGONEALJJHUZGS-SINQMCSXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)NCC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)NCC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31LiN7O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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